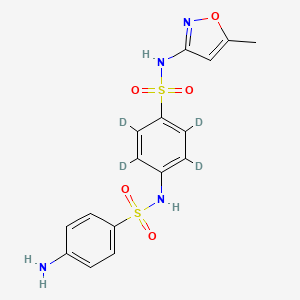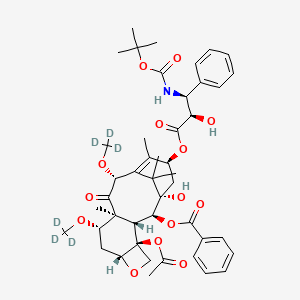
N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4” is a labelled analogue of “N-(4-Aminobenzenesulfonyl) Sulfamethoxazole”. It is an impurity of Sulfamethoxazole, which is a sulfonamide antibiotic . The molecular formula is C16H12D4N4O5S2 and the molecular weight is 412.48 .
Molecular Structure Analysis
The molecular formula of “N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4” is C16H12D4N4O5S2 . This indicates that the compound contains 16 carbon atoms, 12 hydrogen atoms, 4 deuterium atoms (a stable isotope of hydrogen), 4 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms.Physical And Chemical Properties Analysis
The molecular weight of “N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4” is 412.48 . It is a solid substance that should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Photodegradation Studies
N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4: is used in photodegradation studies to understand the breakdown of sulfonamides when exposed to light, particularly simulated sunlight . This research is crucial for assessing the environmental fate of these compounds, as they can degrade into various photoproducts with different levels of activity and toxicity.
Environmental Fate Analysis
Researchers utilize this compound to study the environmental fate of sulfonamides, which are often used as antibiotics . By tracking the degradation products and pathways, scientists can predict the persistence of these drugs in aquatic environments and their potential impact on ecosystems.
Analytical Chemistry
In analytical chemistry, N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 serves as a reference standard for quantifying sulfamethoxazole in various samples . Its stable isotopic label ensures accurate and precise measurements, which are essential for pharmacokinetics and environmental monitoring.
Proteomics Research
This compound is also significant in proteomics research, where it is used to study protein interactions and functions . The deuterated form allows for more precise tracking in mass spectrometry, aiding in the identification of proteins and their modifications.
Antibacterial Mechanism Elucidation
The structural analog of para-aminobenzoic acid (PABA), N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 , is pivotal in understanding how sulfonamides inhibit the enzyme dihydropteroate synthetase . This insight is valuable for developing new antibacterial agents and understanding resistance mechanisms.
Synthesis Method Development
Finally, this compound is used in developing new synthesis methods for related sulfonamides . By studying different synthetic routes, researchers can optimize the production of these compounds, making them more accessible for further research and therapeutic use.
Safety and Hazards
When handling “N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
4-[(4-aminophenyl)sulfonylamino]-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S2/c1-11-10-16(18-25-11)20-27(23,24)15-8-4-13(5-9-15)19-26(21,22)14-6-2-12(17)3-7-14/h2-10,19H,17H2,1H3,(H,18,20)/i4D,5D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRBBWWPWOJYFE-DOGSKSIHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NS(=O)(=O)C2=CC=C(C=C2)N)[2H])[2H])S(=O)(=O)NC3=NOC(=C3)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-2-Amino-5-oxopyrrolidin-1-yl]acetic acid](/img/structure/B585451.png)

![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)

![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)



